molecular formula C12H10O3S B6161684 methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate CAS No. 2090500-83-5

methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate

Cat. No. B6161684
CAS RN: 2090500-83-5
M. Wt: 234.3
InChI Key:
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Description

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate (MFBTC) is a type of carboxylic acid derivative of benzothiophene, which is a heterocyclic aromatic compound with a sulfur atom in the ring. It has been studied for its potential applications in various scientific fields due to its unique properties. The synthesis of MFBTC involves the reaction of a carboxylic acid and benzothiophene in the presence of a catalyst. MFBTC has been found to have a wide range of applications, including its use as a fuel additive, a catalyst in organic synthesis, and a component in pharmaceuticals.

Scientific Research Applications

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate has been found to have a wide range of applications in scientific research. It has been used as a fuel additive to improve the performance of diesel engines. It has also been used as a catalyst in organic synthesis, and as a component in pharmaceuticals. It has also been used as a reagent in the synthesis of various compounds, including polymers, and as a component in the synthesis of other benzothiophene derivatives.

Mechanism of Action

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate acts as a Lewis acid catalyst, which means it can facilitate the reaction of two molecules by forming a covalent bond between them. This covalent bond is known as a Lewis acid-base complex, and it helps to stabilize the reaction and increase its rate. Additionally, methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate can act as a nucleophile, which means it can react with other molecules to form new bonds and form new compounds.
Biochemical and Physiological Effects
methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and antifungal properties, and it has also been found to have antioxidant and anti-cancer properties. Additionally, it has been found to have anti-microbial properties, and it has been found to have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate for lab experiments include its low cost and availability, its low toxicity, and its ability to act as a Lewis acid catalyst and a nucleophile. Additionally, it is relatively easy to synthesize and purify. However, there are some limitations to using methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate for lab experiments. For example, it can be difficult to control the reaction conditions, and it is also difficult to predict the exact outcome of the reaction. Additionally, it is important to ensure that the reaction is carried out in a safe and controlled environment.

Future Directions

There are a number of potential future directions for the use of methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate. For example, it could be used in the development of new pharmaceuticals and drugs, as well as in the development of new catalysts for organic synthesis. Additionally, it could be used in the development of new materials for use in fuel cells and batteries, and it could also be used in the development of new polymers and other materials. Finally, it could be used in the development of new catalysts for the synthesis of other compounds, such as polymers and other benzothiophene derivatives.

Synthesis Methods

Methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate is synthesized by the reaction of a carboxylic acid and benzothiophene in the presence of a catalyst. The reaction is typically carried out in a two-phase system, with the carboxylic acid and benzothiophene dissolved in an organic solvent, and the catalyst dissolved in an aqueous phase. The reaction is carried out at a temperature of 80-90°C for 3-4 hours. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction. The product is then isolated and purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate involves the condensation of 2-acetylthiophene with malonic acid followed by cyclization and esterification reactions.", "Starting Materials": [ "2-acetylthiophene", "malonic acid", "sodium ethoxide", "methyl iodide", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-acetylthiophene with malonic acid using sodium ethoxide as a base to form 2-(2-carboxyethyl)thiophene", "Step 2: Cyclization of 2-(2-carboxyethyl)thiophene using sulfuric acid as a catalyst to form 2-formyl-3-methyl-1-benzothiophene-5-carboxylic acid", "Step 3: Esterification of 2-formyl-3-methyl-1-benzothiophene-5-carboxylic acid with methyl iodide using sodium hydroxide as a base to form methyl 2-formyl-3-methyl-1-benzothiophene-5-carboxylate", "Step 4: Purification of the product using sodium bicarbonate and methylene chloride", "Step 5: Recrystallization of the product using ethanol" ] }

CAS RN

2090500-83-5

Molecular Formula

C12H10O3S

Molecular Weight

234.3

Purity

95

Origin of Product

United States

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